molecular formula C18H20N2O3S B237961 1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

Cat. No.: B237961
M. Wt: 344.4 g/mol
InChI Key: ASGXUXZDHAANKV-UHFFFAOYSA-N
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Description

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with the amine to form the urea derivative . This method, while effective, is not environmentally friendly due to the use of phosgene.

Industrial Production Methods

In an industrial setting, the synthesis of N-substituted ureas, including this compound, can be achieved through a catalyst-free and scalable process. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds.

Scientific Research Applications

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-phenylureas: These compounds share a similar structure but differ in the substituents on the aromatic ring.

    Benzenesulfonamides: These compounds have a sulfonamide group attached to a benzene ring but may have different substituents.

Uniqueness

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a DHFR inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C18H20N2O3S/c19-24(22,23)16-10-8-15(9-11-16)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)(H2,19,22,23)

InChI Key

ASGXUXZDHAANKV-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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